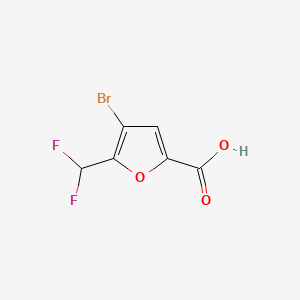
D-Ala-D-betaNal-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Ala-D-betaNal-Ala-OH is a synthetic peptide compound composed of three amino acids: D-alanine, D-beta-naphthylalanine, and alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Ala-D-betaNal-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, D-alanine, is attached to the resin.
Coupling of subsequent amino acids: D-beta-naphthylalanine and alanine are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
D-Ala-D-betaNal-Ala-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The peptide can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
D-Ala-D-betaNal-Ala-OH has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound can be utilized in the production of pharmaceuticals and as a research tool in various industrial applications.
Mecanismo De Acción
The mechanism of action of D-Ala-D-betaNal-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic natural peptides and bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can affect various cellular pathways and processes, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
D-Ala-D-Ala: A dipeptide composed of two D-alanine residues, commonly found in bacterial cell wall peptidoglycan.
D-Ala-D-betaNal: A dipeptide composed of D-alanine and D-beta-naphthylalanine, similar to D-Ala-D-betaNal-Ala-OH but lacking the third alanine residue.
Uniqueness
This compound is unique due to the presence of D-beta-naphthylalanine, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H23N3O4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H23N3O4/c1-11(20)17(23)22-16(18(24)21-12(2)19(25)26)10-13-7-8-14-5-3-4-6-15(14)9-13/h3-9,11-12,16H,10,20H2,1-2H3,(H,21,24)(H,22,23)(H,25,26)/t11-,12+,16-/m1/s1 |
Clave InChI |
AFLOMGLVDWDWMI-BFQNTYOBSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)







![Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate](/img/structure/B13451152.png)



